molecular formula C10H12BrNO B14403857 N-(2-Bromo-4-methylphenyl)-N-methylacetamide CAS No. 87995-51-5

N-(2-Bromo-4-methylphenyl)-N-methylacetamide

Katalognummer: B14403857
CAS-Nummer: 87995-51-5
Molekulargewicht: 242.11 g/mol
InChI-Schlüssel: ZOIZCBNNFYHHGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Bromo-4-methylphenyl)-N-methylacetamide is an organic compound with the molecular formula C9H10BrNO. It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-methylphenyl)-N-methylacetamide typically involves the bromination of N-acetyl-p-toluidine. The reaction is carried out by reacting N-acetyl-p-toluidine with bromine at a temperature between 0°C and 100°C. The intermediate product is then further reacted to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Bromo-4-methylphenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can lead to the formation of various substituted acetanilides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-Bromo-4-methylphenyl)-N-methylacetamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(2-Bromo-4-methylphenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the acetamide group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-Bromo-4-methylphenyl)-N-methylacetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

87995-51-5

Molekularformel

C10H12BrNO

Molekulargewicht

242.11 g/mol

IUPAC-Name

N-(2-bromo-4-methylphenyl)-N-methylacetamide

InChI

InChI=1S/C10H12BrNO/c1-7-4-5-10(9(11)6-7)12(3)8(2)13/h4-6H,1-3H3

InChI-Schlüssel

ZOIZCBNNFYHHGY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)N(C)C(=O)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.